molecular formula C12H14N4OS B2465700 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172784-65-4

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2465700
CAS No.: 1172784-65-4
M. Wt: 262.33
InChI Key: XLBINUARKXHRMZ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound designed for research and development purposes. This molecule features a complex structure that incorporates two privileged heterocyclic scaffolds known for their significance in medicinal chemistry: a pyrazole and a dihydrocyclopentathiazole . The pyrazole ring system is a prominent nitrogen-containing heterocycle frequently utilized in the design of combinatorial libraries and drug discovery compounds . Similarly, the thiazole moiety, which contains both nitrogen and sulfur, is a versatile entity found in a wide array of bioactive molecules and treatment drugs due to its unique electronic properties and ability to participate in various donor-acceptor interactions . The fusion of these rings into a dihydrocyclopentathiazole core, as seen in this compound, presents a rigid and planar structural framework that may confer interesting physicochemical properties. While the specific biological activity and mechanism of action for this particular compound require further investigation, molecules with analogous structures have been studied for their potential applications. Related pyrazole-carboxamide derivatives have been reported to exhibit potent antifungal activity by targeting fungal respiration, potentially through the inhibition of mitochondrial complexes such as succinate dehydrogenase . Researchers are encouraged to explore the potential of this compound as a building block in organic synthesis or as a candidate for screening in various biochemical assays. This product is intended for non-human research applications only in fields such as medicinal chemistry, agrochemical research, and chemical biology.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-2-16-7-6-9(15-16)11(17)14-12-13-8-4-3-5-10(8)18-12/h6-7H,2-5H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBINUARKXHRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the cyclopenta[d]thiazole ring. This can be achieved through the reaction of appropriate amines with carbon disulfide and methyl iodide, followed by cyclization with formamide . The pyrazole ring is then introduced through a series of reactions involving hydrazine derivatives and ethyl acetoacetate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The cyclopenta-thiazole/thiophene core is conserved across analogs, but saturation (e.g., dihydro vs. fully aromatic) and heteroatom placement (thiazole vs. thiophene) vary, influencing electronic properties and binding affinity.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyclopenta[d]thiazole ring fused with a pyrazole moiety. The synthesis typically involves multi-step reactions starting from appropriate amines and carbon disulfide, followed by cyclization processes. The detailed synthetic route may vary but generally includes:

  • Formation of the cyclopenta[d]thiazole ring.
  • Reaction with ethyl hydrazine to form the pyrazole derivative.
  • Final carboxamide formation through acylation reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways critical for cellular functions.
  • Receptor Binding : It could interact with specific receptors affecting signal transduction pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

CompoundTarget BacteriaMIC (µM)
Compound AE. coli50
Compound BS. aureus75
N-(5,6-dihydro...)S. agalactiae100

These findings suggest that the compound may possess bacteriostatic properties against Gram-positive bacteria and moderate efficacy against Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and survival pathways.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial effectiveness of various derivatives, including N-(5,6-dihydro...) against common pathogens. Results indicated significant inhibition zones in agar diffusion tests compared to control groups .
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that pyrazole derivatives could inhibit tumor growth effectively. Specific assays demonstrated a dose-dependent response in cell viability tests .

Q & A

Basic: What are the optimal multi-step synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves coupling a pyrazole-3-carboxylic acid derivative with a cyclopenta[d]thiazol-2-amine precursor. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous solvents (DMF or dichloromethane) at 0–25°C for 12–24 hours .
  • Cyclization : Thiazole ring closure via Hantzsch thiazole synthesis, requiring thioureas and α-haloketones under reflux (80–100°C) in ethanol .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Factors : Temperature control during cyclization prevents side reactions, while solvent polarity impacts intermediate stability .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrazole C-3 substitution) and detects impurities. Key signals include thiazole protons (δ 7.2–7.5 ppm) and pyrazole methyl groups (δ 1.3–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments (e.g., cleavage at the amide bond) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect polar byproducts .

Basic: How do structural features like the cyclopenta[d]thiazole ring influence biological activity?

Methodological Answer:
The cyclopenta[d]thiazole core enhances planar rigidity, improving target binding (e.g., kinase active sites). Comparative studies show:

  • Electron-withdrawing effects : The thiazole sulfur stabilizes π-π interactions with aromatic residues in enzymes .
  • Steric effects : The fused cyclopentane ring restricts conformational flexibility, increasing selectivity over flexible analogs .
    Validation : Docking studies (AutoDock Vina) correlate activity with binding scores for targets like COX-2 or EGFR .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
  • Validate mechanisms : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., apoptosis via flow cytometry) to confirm target engagement .
  • Meta-analysis : Pool data from ≥3 independent studies, applying statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Advanced: What experimental design principles (e.g., DOE) optimize synthesis yield and reproducibility?

Methodological Answer:

  • Factorial Design : Vary temperature (X1), solvent ratio (X2), and catalyst loading (X3) in a 23 full-factorial setup. Analyze responses (yield, purity) via response surface methodology (RSM) .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) significantly impacts amide coupling efficiency (p < 0.05) .
  • Replicates : Perform triplicate runs at center points to assess reproducibility .

Advanced: What computational approaches predict the compound’s mechanism of action and off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to targets like PI3Kγ, analyzing RMSD/RMSF values .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at pyrazole C=O) using Schrödinger Phase .
  • Off-Target Screening : Use SwissTargetPrediction to rank potential interactions with GPCRs or ion channels .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25°C, 24 hrs), monitor via HPLC .
    • Thermal stress : Heat at 60°C (72 hrs) in solid/powder form, check decomposition by TLC .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life (t90) from degradation rate constants .

Advanced: How to design comparative studies with structural analogs to identify SAR trends?

Methodological Answer:

  • Analog Selection : Replace cyclopenta[d]thiazole with benzothiazole or oxazole cores; modify pyrazole substituents (e.g., ethyl vs. methyl) .
  • Assay Parallelism : Test all analogs under identical conditions (e.g., IC50 in MCF-7 cells) .
  • SAR Analysis : Use QSAR models (e.g., CoMFA) to correlate logP or polar surface area with activity .

Advanced: What in vitro/in vivo models validate the compound’s anti-inflammatory or anticancer potential?

Methodological Answer:

  • In Vitro :
    • NF-κB inhibition : Luciferase reporter assays in RAW 264.7 macrophages stimulated with LPS .
    • Cytotoxicity : SRB assay in NCI-60 panel cells, comparing GI50 values .
  • In Vivo :
    • Xenograft models : Administer 10–50 mg/kg/day (oral) in BALB/c nude mice with HCT-116 tumors .
    • Toxicity : Monitor ALT/AST levels and body weight over 28 days .

Advanced: How to investigate reaction kinetics for key synthetic steps (e.g., amide coupling)?

Methodological Answer:

  • Real-Time Monitoring : Use in situ FTIR to track carbonyl (C=O) peak disappearance during coupling .
  • Rate Law Determination : Vary reagent concentrations (e.g., EDC, NHS), fit data to second-order kinetics .
  • Activation Energy : Calculate via Eyring equation from rate constants at 20°C, 30°C, and 40°C .

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